Structural Differentiation from the Unsubstituted Benzamide Core
The 3,5-dimethoxy substitution distinguishes this compound from the simpler N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 899955-86-3). In related benzamide-piperazine-sulfonamide series, the introduction of 3,5-dimethoxy groups on the benzamide ring has been associated with enhanced sigma-1 receptor affinity; however, no direct Ki or IC50 data for either compound in the same assay are publicly available [1] [2]. The unsubstituted analog has been evaluated only as an acetylcholinesterase inhibitor in limited vendor-disclosed screens, while the 3,5-dimethoxy variant has not been independently profiled [3].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) for structurally related 3,5-dimethoxy benzamide analogs |
|---|---|
| Target Compound Data | No publicly available data |
| Comparator Or Baseline | N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide: No publicly available sigma-1 Ki data; AChE Ki = 1.10 × 10^5 nM (human erythrocyte) [3] |
| Quantified Difference | Not calculable due to missing target-compound data |
| Conditions | Sigma-1: displacement of [3H]-(+)-pentazocine in guinea pig brain membranes (related compounds); AChE: Ellman's method |
Why This Matters
If sigma receptor selectivity is the research goal, the 3,5-dimethoxy substitution motif is a known modulator of sigma affinity in analogous scaffolds, but procurement without confirmatory data carries the risk that this specific compound may not replicate class-level trends.
- [1] BindingDB BDBM50151272. Affinity Data: Ki = 0.74 nM for sigma-1 receptor (related compound). ChEMBL3769930. View Source
- [2] Structural Features Important for sigma1 Receptor Binding. scite.org. View Source
- [3] BindingDB BDBM50025010. Ki = 1.10E+5 nM for human AChE (N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide). View Source
